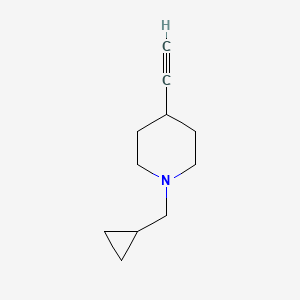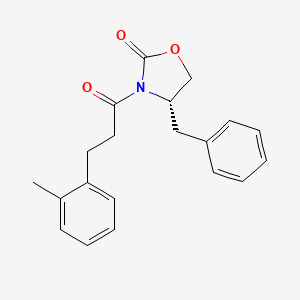
Deuterated Crosslinker BS2G-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a deuterated version of the BS2G crosslinker, containing four deuterium atoms that make it exactly four hydrogen mass units heavier than its non-deuterated counterpart . It is primarily used in mass spectrometry to facilitate the identification of crosslinked peptides.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Deuterated Crosslinker BS2G-d4 involves the incorporation of deuterium atoms into the chemical structure of the crosslinker. The compound is synthesized by reacting deuterated succinic anhydride with sulfo-N-hydroxysuccinimide (sulfo-NHS) in the presence of a suitable base . The reaction typically occurs in an aqueous medium at a controlled pH to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The compound is typically produced in powder form and stored under dry conditions at low temperatures to maintain its stability .
Analyse Chemischer Reaktionen
Types of Reactions
Deuterated Crosslinker BS2G-d4 primarily undergoes amine-reactive crosslinking reactions. It contains sulfo-NHS ester groups that react efficiently with primary amines (—NH2) at pH 7-9 to form stable amide bonds . This reaction is non-cleavable, meaning the formed crosslinks are stable and irreversible.
Common Reagents and Conditions
The common reagents used in the reactions involving this compound include primary amines, typically found in the side chains of lysine residues and the N-terminus of polypeptides . The reaction conditions usually involve an aqueous buffer solution with a pH range of 7-9 to facilitate the formation of amide bonds.
Major Products Formed
The major products formed from the reactions of this compound are crosslinked peptides and proteins. These crosslinked products are used in mass spectrometry to identify protein-protein interactions and to study the spatial relationships within protein structures .
Wissenschaftliche Forschungsanwendungen
Deuterated Crosslinker BS2G-d4 has a wide range of scientific research applications, including:
Chemistry: Used as a molecular ruler to estimate spatial relationships in protein structure-function studies.
Medicine: Helps in the structural analysis of proteins, which can aid in drug discovery and development.
Industry: Used in the production of high-quality reagents for protein labeling and crosslinking.
Wirkmechanismus
The mechanism of action of Deuterated Crosslinker BS2G-d4 involves the formation of stable amide bonds between the sulfo-NHS ester groups and primary amines in proteins . This crosslinking reaction results in the covalent attachment of proteins, which can then be analyzed using mass spectrometry. The distinctive mass patterns generated by the deuterated and non-deuterated versions of the crosslinker enable the unambiguous identification of crosslinked peptides .
Vergleich Mit ähnlichen Verbindungen
Deuterated Crosslinker BS2G-d4 is unique due to its deuterium labeling, which provides a distinct mass difference that aids in the identification of crosslinked peptides. Similar compounds include:
BS2G-d0: The non-deuterated version of BS2G-d4, containing ordinary hydrogen atoms.
BS3-d4: Another deuterated crosslinker with a different spacer arm length.
DSSO: A disuccinimidyl sulfoxide crosslinker that is MS-cleavable.
These compounds share similar amine-reactive properties but differ in their spacer arm lengths, cleavability, and specific applications in mass spectrometry and protein analysis .
Eigenschaften
Molekularformel |
C13H12N2Na2O14S2 |
|---|---|
Molekulargewicht |
534.4 g/mol |
IUPAC-Name |
disodium;2,5-dioxo-1-[2,2,4,4-tetradeuterio-5-(2,5-dioxo-3-sulfonatopyrrolidin-1-yl)oxy-5-oxopentanoyl]oxypyrrolidine-3-sulfonate |
InChI |
InChI=1S/C13H14N2O14S2.2Na/c16-8-4-6(30(22,23)24)12(20)14(8)28-10(18)2-1-3-11(19)29-15-9(17)5-7(13(15)21)31(25,26)27;;/h6-7H,1-5H2,(H,22,23,24)(H,25,26,27);;/q;2*+1/p-2/i2D2,3D2;; |
InChI-Schlüssel |
JINCQYPCQMBZSX-SNSYAXNKSA-L |
Isomerische SMILES |
[2H]C([2H])(CC([2H])([2H])C(=O)ON1C(=O)CC(C1=O)S(=O)(=O)[O-])C(=O)ON2C(=O)CC(C2=O)S(=O)(=O)[O-].[Na+].[Na+] |
Kanonische SMILES |
C1C(C(=O)N(C1=O)OC(=O)CCCC(=O)ON2C(=O)CC(C2=O)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Bromo-6-[(dimethylamino)thioxomethoxy]benzaldehyde](/img/structure/B13720074.png)
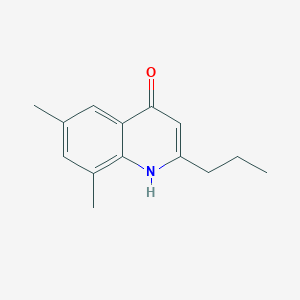


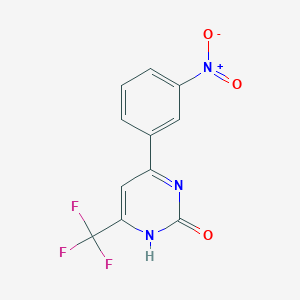


![Cyclobutyl-[2-methyl5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B13720113.png)
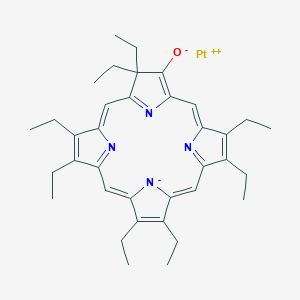
![17 beta-Hydroxy-5 alpha-androstano[3,2-c]pyrazole](/img/structure/B13720146.png)

![Cyclopropyl-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-2-trifluoromethoxy-benzyl]-carbamic acid tert-butyl ester](/img/structure/B13720157.png)
